molecular formula C36H60Br2NO2P B8237947 10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

Cat. No.: B8237947
M. Wt: 729.6 g/mol
InChI Key: JXCQQPYBVPBFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine is a useful research compound. Its molecular formula is C36H60Br2NO2P and its molecular weight is 729.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60Br2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h23-36H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCQQPYBVPBFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N(C(C)C2CCCCC2)P3OC4C(CC5CCCCC5C4C6C7CCCCC7CC(C6O3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60Br2NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

This compound features a unique structure characterized by multiple rings and functional groups that may contribute to its biological activity. The presence of bromine atoms and a phosphorous-containing moiety suggests potential interactions with biological systems.

Structural Formula

The molecular formula can be represented as follows:

C27H38Br2N2O2PC_{27}H_{38}Br_2N_2O_2P

The biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar compounds with bromine substitutions have shown antimicrobial properties. The halogen atoms may enhance the compound's ability to disrupt microbial cell membranes.
  • Anticancer Potential : Compounds with phosphorous and nitrogen functionalities often exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this molecule could influence its efficacy in targeting cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that dibromo derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar phosphorous-containing compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting potential as chemotherapeutic agents.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with an estimated bioavailability of over 60%. This property is crucial for its development as a therapeutic agent.

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
AntibacterialInhibition of S. aureus10
AntibacterialInhibition of E. coli15
CytotoxicityInduction of apoptosis in HeLa cells25
CytotoxicityInduction of apoptosis in MCF-7 cells30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.